molecular formula C23H22N4O3 B2509916 2-(2-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946278-24-6

2-(2-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2509916
CAS RN: 946278-24-6
M. Wt: 402.454
InChI Key: ZUQPGLCTWBMDAZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MBOCA, is an organic compound that has gained significant attention in scientific research due to its unique properties. MBOCA is a heterocyclic compound that contains both an oxazole and a piperazine ring, making it a potent molecule for various applications.

Scientific Research Applications

Antimicrobial Activities

Research involving compounds with structural similarities often investigates their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007). Similar studies by Başoğlu et al. (2013) on azole derivatives reported antimicrobial activity, showcasing the relevance of such compounds in developing potential antimicrobial agents (Başoğlu et al., 2013).

Synthesis Methodologies

Efficient synthesis methods are crucial for the development of compounds for research applications. Gao et al. (2012) described the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands, highlighting innovative approaches to creating imaging agents for medical research (Gao et al., 2012).

Potential as Inhibitors or Agents

Compounds bearing structural similarities may also serve as inhibitors or agents in various biological pathways. Karayel's (2021) study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provided insights into the mechanism behind anti-cancer properties, illustrating the potential therapeutic applications of such compounds (Karayel, 2021).

properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-6-5-7-17(14-16)22(28)26-10-12-27(13-11-26)23-19(15-24)25-21(30-23)18-8-3-4-9-20(18)29-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPGLCTWBMDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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